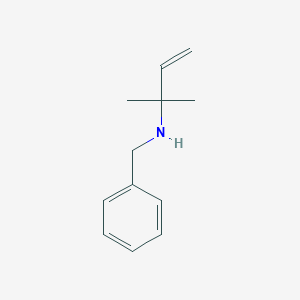
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is a unique organotin compound characterized by its distinctive structure, which includes a dioxastannaboretane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane typically involves the reaction of dihexylstannane with phenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2,2-Diethyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is unique due to the presence of the stannaboretane ring, which imparts distinct chemical and physical properties. This sets it apart from similar compounds that lack the tin-boron linkage, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
111631-02-8 |
|---|---|
Formule moléculaire |
C18H31BO2Sn |
Poids moléculaire |
409.0 g/mol |
Nom IUPAC |
2,2-dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/C6H5BO2.2C6H13.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-5-6-4-2;/h1-5H;2*1,3-6H2,2H3;/q-2;;;+2 |
Clé InChI |
MEQCMZZZVNIOFS-UHFFFAOYSA-N |
SMILES canonique |
B1(O[Sn](O1)(CCCCCC)CCCCCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


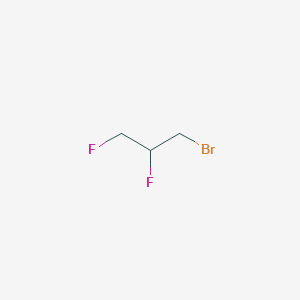


![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
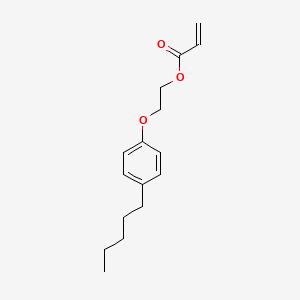
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
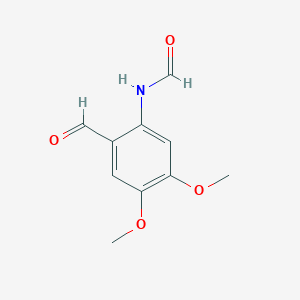
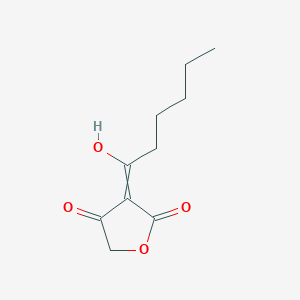

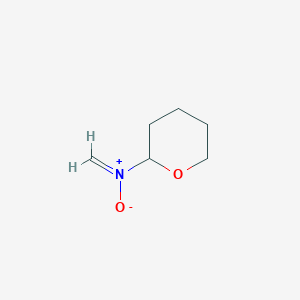
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
